2-Amino-4-(4-fluorophenyl)butanoic acid
Overview
Description
“2-Amino-4-(4-fluorophenyl)butanoic acid” is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents . It has a CAS number of 225233-79-4 .
Molecular Structure Analysis
The molecular formula of “2-Amino-4-(4-fluorophenyl)butanoic acid” is C10H12FNO2 . The InChI code is 1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-4-(4-fluorophenyl)butanoic acid” is 197.21 . It is a powder at room temperature .Scientific Research Applications
Fluorescence Studies and Molecular Probing
Spectroscopic Investigations
Research into the dual fluorescence effects of 2-amino-1,3,4-thiadiazoles, a category related to 2-Amino-4-(4-fluorophenyl)butanoic acid, highlights their potential as fluorescence probes. These compounds demonstrate specific molecular aggregation that induces charge transfer, making them suitable for biological and molecular medicine applications due to their ideal fluorescence probe characteristics (Budziak et al., 2019).
Fluorogenic Amino Acids for Protein Studies
The development of fluorescent amino acids, such as dansylalanine, allows for the selective and efficient incorporation into proteins at defined sites. This technique facilitates in vitro and in vivo studies of protein structure, dynamics, localization, and biomolecular interactions, contributing significantly to biochemical and cellular research (Summerer et al., 2006).
Fluorescent Amino Acids in Chemical Biology
Fluorescent and fluorogenic amino acids have been synthesized and applied in the design of novel artificial proteins and the investigation of biological processes. Their integration into peptide and protein scaffolds enables non-perturbative labeling, facilitating optical imaging and the study of protein–protein interactions in situ (Cheng et al., 2020).
Biomedical Applications
Biological Activity and Antimicrobial Properties
Research into Schiff bases of gamma-aminobutyric acid and derivatives has shown potential in anticonvulsant activities and gamma-aminobutyric acid mimetic properties. Such compounds could provide insights into new therapeutic agents and deepen our understanding of their mechanisms of action (Kaplan et al., 1980).
Radiotracer Studies for Brain Research
The development of fluoropyridyl ether analogues of baclofen, including those radiolabeled with ^18F, has enabled studies on the GABA_B receptor in the mouse brain. This research is crucial for advancing our understanding of neurological functions and disorders, demonstrating the potential for imaging GABA_B receptors in rodents and potentially in humans (Naik et al., 2018).
Optical and Sensor Development
- Optical Sensors for Chemical Detection: The synthesis of cyano-substituted fluorescamine derivatives has improved the reactivity and fluorescence intensity for amino acid detection, surpassing the original fluorescamine in effectiveness. These compounds have applications in chemiluminescence systems, indicating their utility in developing sensitive optical sensors for various analytes (Motoyoshiya et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMMRQAUOPVWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290376 | |
Record name | α-Amino-4-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-fluorophenyl)butanoic acid | |
CAS RN |
225233-79-4 | |
Record name | α-Amino-4-fluorobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225233-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-4-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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